molecular formula C10H13N5O B1483334 2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2098069-94-2

2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1483334
CAS No.: 2098069-94-2
M. Wt: 219.24 g/mol
InChI Key: WBWLOJWZHDVECY-UHFFFAOYSA-N
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Description

2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H13N5O and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A novel method for synthesizing substituted pyrazoline derivatives bearing the pyrazine moiety has been developed, utilizing environmentally safe conditions and ultrasound irradiation to achieve higher yields and operational simplicity. These compounds have been evaluated for their antibacterial and antioxidant activities, demonstrating significant potential due to their structural characteristics (Kitawat & Singh, 2014).

Antibacterial and Antifungal Applications

Research into pyrazole and pyrazoline derivatives has highlighted their promising antibacterial and antifungal properties. For instance, some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains, indicating their potential as therapeutic agents (Hassan, 2013).

Green Synthesis Approaches

Efforts to develop green chemistry approaches have led to the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, which are achieved by reacting certain key precursors in the absence of solvent. This methodology underscores the environmental friendliness and efficiency of synthesizing complex pyrazole-containing compounds (Al-Matar et al., 2010).

Structural Studies and Molecular Docking

The synthesis and structural analysis of pyrazole derivatives, incorporating triazole and thiadiazole moieties, have been conducted. These studies include X-ray crystallography and molecular docking to predict biological activities and interaction with biological targets, offering insights into the design of more effective compounds (Fedotov et al., 2022).

Properties

IUPAC Name

2-[5-(aminomethyl)-3-pyrazin-2-ylpyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-6-8-5-9(14-15(8)3-4-16)10-7-12-1-2-13-10/h1-2,5,7,16H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWLOJWZHDVECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)CN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
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2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
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2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(5-(aminomethyl)-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.